What are the physical and chemical properties of Cyanuric acid-13C3?
What are the physical and chemical properties of Cyanuric acid-13C3?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Cyanuric acid-13C3, an isotopically labeled compound crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis. This document outlines its core characteristics, experimental protocols for its synthesis and analysis, and key chemical interactions.
Core Physical and Chemical Properties
Cyanuric acid-13C3 is a stable, isotopically labeled form of cyanuric acid where the three carbon atoms in the triazine ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Physical Properties
The physical characteristics of Cyanuric acid-13C3 are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | |
| Melting Point | >360 °C | |
| Solubility | Soluble in DMSO.[2] Slightly soluble in cold water, soluble in hot water. Insoluble in cold organic solvents like alcohol, ether, and benzene.[3] |
Chemical Properties
The chemical identity and key identifiers of Cyanuric acid-13C3 are presented below, providing a comprehensive chemical profile.
| Property | Value | Source |
| Chemical Formula | ¹³C₃H₃N₃O₃ | [4] |
| Molecular Weight | 132.05 g/mol | [4] |
| CAS Number | 201996-37-4 | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥95% | [4][5] |
| SMILES | O=[13C]1N--INVALID-LINK--N--INVALID-LINK--N1 | |
| InChI | 1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section provides protocols for the synthesis and solubility determination of Cyanuric acid-13C3.
Synthesis of Cyanuric Acid-13C3
Cyanuric acid-13C3 can be synthesized from ¹³C₃-cyanuric chloride. The following protocol is adapted from a method used for preparing labeled internal standards for analytical testing.[6]
Materials:
-
¹³C₃-Cyanuric chloride
-
Acetonitrile
-
Water
-
Formic acid
Procedure:
-
Dissolve ¹³C₃-cyanuric chloride (45 mg, 244 µmol) in acetonitrile (7.5 ml).
-
Add water (2.5 ml) to the solution.
-
Acidify the solution with formic acid (100 µl).
-
Place the reaction mixture in an oil bath pre-heated to 65°C.
-
Stir the solution for 4 hours.
-
Upon completion, the mixture is worked up to yield Cyanuric acid-13C3 as a white powder.
-
The product's chemical and isotopic purity should be confirmed by mass spectrometry and HPLC analysis.[6]
Determination of Aqueous Solubility
A general procedure for determining the solubility of an organic compound in water is as follows:
Materials:
-
Cyanuric acid-13C3
-
Distilled water
-
Small test tubes
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Accurately weigh a small amount of Cyanuric acid-13C3 (e.g., 10 mg) and place it in a small test tube.
-
Add a known volume of distilled water (e.g., 1 ml) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the sample to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved Cyanuric acid-13C3 using a calibrated analytical method such as HPLC-UV.
-
The solubility is then calculated and expressed in mg/L or mol/L.
Chemical Behavior and Interactions
Understanding the chemical behavior of Cyanuric acid-13C3 is essential for its application in various scientific disciplines. This section explores its tautomerism and its significant interaction with melamine.
Tautomerism of Cyanuric Acid
Cyanuric acid exists in a tautomeric equilibrium between the keto (isocyanuric acid) and enol (cyanuric acid) forms. In solution, the keto form is predominant.[7] This equilibrium is a fundamental aspect of its chemical reactivity.
Caption: Tautomeric equilibrium of Cyanuric Acid.
Interaction with Melamine
Cyanuric acid and melamine interact through extensive hydrogen bonding to form a highly insoluble crystalline complex known as melamine cyanurate.[8] This interaction is of significant interest in toxicology, particularly in the context of food safety, as the formation of these crystals in renal tubules can lead to kidney failure.[8][9]
Caption: Interaction of Cyanuric Acid and Melamine.
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quantification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy is a powerful tool for confirming the isotopic labeling of Cyanuric acid-13C3. The spectrum will show a single peak corresponding to the three equivalent carbon atoms in the triazine ring, with its chemical shift providing information about the electronic environment of the carbon atoms. A published ¹³C-NMR spectrum of ¹³C-labeled cyanuric acid confirms its structure.[10]
Mass Spectrometry (MS)
Cyanuric acid-13C3 is well-suited for analysis by mass spectrometry. Due to the incorporation of three ¹³C atoms, its mass spectrum will exhibit a molecular ion peak (M+) at m/z 132, which is 3 mass units higher than that of unlabeled cyanuric acid (m/z 129). This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of cyanuric acid in various matrices.[6]
Applications in Research and Development
The primary application of Cyanuric acid-13C3 is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of melamine and cyanuric acid in food products and biological samples.[6] Its use improves the accuracy and precision of these methods by correcting for matrix effects and variations in instrument response. Furthermore, as a stable isotope-labeled compound, it can be used as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cyanuric acid in biological systems.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the interaction between melamine and cyanuric acid using a Physiologically-Based Toxicokinetic model in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Cyanuric Acid-13C3 | CAS 201996-37-4 | LGC Standards [lgcstandards.com]
- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 8. Melamine cyanurate - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
